3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide
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Overview
Description
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Precursors
High-Yield Synthesis Techniques : Research by Bobeldijk et al. (1990) outlines a high-yield synthesis method for (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor of the compound , demonstrating its potential for efficient production in laboratory settings (Bobeldijk et al., 1990).
Synthesis and Antidopaminergic Properties : A study by Högberg et al. (1990) synthesizes and evaluates similar compounds for their antidopaminergic properties, indicating potential neurological applications (Högberg et al., 1990).
Advanced Material Properties
Luminescent Properties : Srivastava et al. (2017) explored derivatives with luminescent properties, which could have implications in optical and materials science research (Srivastava et al., 2017).
Cyclic Derivatives for Neurological Applications : Pinza and Pifferi (1978) synthesized cyclic derivatives related to the compound, focusing on potential neurological applications (Pinza & Pifferi, 1978).
Drug Development and Testing
Dopamine Receptor Studies : Högberg et al. (1991) conducted a study on derivatives for dopamine D-2 receptor blockade, which is critical in developing neuroleptic drugs (Högberg et al., 1991).
Antibacterial Properties : Egawa et al. (1984) explored analogues of the compound for their antibacterial activities, suggesting potential in developing new antibiotics (Egawa et al., 1984).
Structural and Binding Studies
Solid State Conformations : Research by Högberg et al. (1986) on solid-state conformations and antidopaminergic effects provides insights into the structural aspects relevant to pharmacological research (Högberg et al., 1986).
Crystallographic Studies : Mashevskaya et al. (2011) conducted crystallographic studies on related compounds, offering valuable data for drug design and material science (Mashevskaya et al., 2011).
Properties
Molecular Formula |
C24H19N3O4 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
InChI |
InChI=1S/C24H19N3O4/c1-2-26-19-10-9-18(16-7-4-8-17(22(16)19)24(26)31)25-23(30)14-5-3-6-15(13-14)27-20(28)11-12-21(27)29/h3-10,13H,2,11-12H2,1H3,(H,25,30) |
InChI Key |
JTNUVYOOMCJUPT-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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